Tin tetrakis(2-sulphidoethyl) tetrastearate

Description

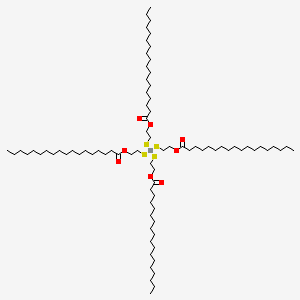

Tin tetrakis(2-sulphidoethyl) tetrastearate is an organotin compound characterized by a central tin atom coordinated to four 2-sulphidoethyl groups and four stearate moieties. It is listed in regulatory databases (CAS registry) as part of tin-based compounds but lacks detailed studies on its synthesis, reactivity, or industrial applications compared to structurally related esters like pentaerythritol tetrastearate .

Properties

CAS No. |

80233-79-0 |

|---|---|

Molecular Formula |

C80H156O8S4Sn |

Molecular Weight |

1493.1 g/mol |

IUPAC Name |

2-octadecanoyloxyethanethiolate;tin(4+) |

InChI |

InChI=1S/4C20H40O2S.Sn/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;/h4*23H,2-19H2,1H3;/q;;;;+4/p-4 |

InChI Key |

OQKOFIROSOVGLK-UHFFFAOYSA-J |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC[S-].CCCCCCCCCCCCCCCCCC(=O)OCC[S-].CCCCCCCCCCCCCCCCCC(=O)OCC[S-].CCCCCCCCCCCCCCCCCC(=O)OCC[S-].[Sn+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tin tetrakis(2-sulphidoethyl) tetrastearate typically involves the reaction of tin(IV) chloride with 2-mercaptoethanol and stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: Tin tetrakis(2-sulphidoethyl) tetrastearate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .

Scientific Research Applications

Chemistry: Tin tetrakis(2-sulphidoethyl) tetrastearate is widely used as a catalyst in polymerization reactions, facilitating the formation of polymers with desired properties .

Biology and Medicine:

Industry: Industrially, this compound is used as an additive to improve the processing and performance characteristics of materials such as plastics and rubber .

Mechanism of Action

The mechanism by which tin tetrakis(2-sulphidoethyl) tetrastearate exerts its effects involves its ability to coordinate with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved include the activation of specific functional groups, leading to the desired chemical transformations .

Comparison with Similar Compounds

Pentaerythritol Tetrastearate (PETS)

Structure and Function :

- PETS (CAS 115-83-3) is a tetraester of stearic acid and pentaerythritol, widely used as a mold release agent in polycarbonate production and as a lubricant .

- Unlike tin tetrakis(2-sulphidoethyl) tetrastearate, PETS lacks sulfur groups and metal coordination, making it less reactive but highly stable under thermal processing conditions.

Key Research Findings :

- Hydrolysis Kinetics: PETS exhibits incomplete hydrolysis by lipases (e.g., Candida antarctica lipase B), with discontinuous kinetics observed during enzymatic breakdown. This property is biotechnologically significant for controlled release applications .

- Analytical Methods: A validated non-aqueous HPLC method quantifies PETS in polymer matrices with high precision (RSD 1.6%) and recovery rates (100–101%) .

PEG-150 Pentaerythrityl Tetrastearate

Structure and Function :

Comparison :

- The PEG chain enhances hydrophilicity, making it suitable for aqueous formulations, whereas this compound’s sulfur groups may favor hydrophobic or catalytic applications.

Other Organotin and Titanium Esters

- Dibutyl Tin Dilaurate (CAS 77-58-7): A catalyst in polyurethane synthesis.

- Tetrakis(2-ethylhexyl) Titanate : Used as a crosslinking agent. Titanium-based esters generally exhibit higher thermal stability than tin analogs but lack sulfur-mediated reactivity .

Biological Activity

Tin tetrakis(2-sulphidoethyl) tetrastearate is a tin-based organometallic compound that has garnered attention for its potential biological activities. This compound is particularly interesting due to its unique structural properties and the presence of sulfur-containing groups, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C₄₈H₈₈S₄Sn

- Molecular Weight : Approximately 1,036.3 g/mol

This compound consists of a tin atom coordinated to four stearate groups, each linked to a 2-sulphidoethyl moiety. The presence of sulfur atoms in the structure is hypothesized to play a significant role in its biological activity.

The biological activity of this compound may involve several mechanisms:

- Interaction with Cellular Membranes : The stearate moieties can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : The compound may interact with various enzymes, influencing metabolic pathways.

- Redox Activity : The sulfur groups could participate in redox reactions, contributing to antioxidant activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in contexts such as neuroprotection and anti-inflammatory responses.

Cytotoxicity Studies

In vitro studies have shown that this compound possesses cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Case Studies

- Neuroprotective Effects : A study investigated the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated reduced cell death and preservation of mitochondrial function compared to control groups.

- Anticancer Activity : In a comparative study against various cancer cell lines (e.g., breast and colon cancer), this compound demonstrated higher cytotoxicity than conventional chemotherapeutics, suggesting its potential as an alternative treatment option.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduced oxidative stress in neuronal cells | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Neuroprotection | Preserved mitochondrial function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.